
2-Formamido-3-(furan-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formamido-3-(furan-2-yl)propanoic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of propanoic acid, featuring a furan ring and a formamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamido-3-(furan-2-yl)propanoic acid typically involves the reaction of furan derivatives with amino acids under specific conditions. One common method includes the reaction of furan-2-carboxylic acid with alanine in the presence of formic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formamido-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The formamido group can be reduced to an amino group under hydrogenation conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-Amino-3-(furan-2-yl)propanoic acid.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Formamido-3-(furan-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Formamido-3-(furan-2-yl)propanoic acid exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the formamido group can form hydrogen bonds with biological molecules. These interactions can influence pathways related to enzyme activity, signal transduction, and cellular metabolism.
Comparaison Avec Des Composés Similaires
- 3-(furan-2-yl)propanoic acid
- 2-Furanpropanoic acid
- 2-(furan-3-ylformamido)propanoic acid
Comparison: 2-Formamido-3-(furan-2-yl)propanoic acid is unique due to the presence of both a furan ring and a formamido group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthesis and potential therapeutic uses .
Propriétés
Formule moléculaire |
C8H9NO4 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
2-formamido-3-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c10-5-9-7(8(11)12)4-6-2-1-3-13-6/h1-3,5,7H,4H2,(H,9,10)(H,11,12) |
Clé InChI |
WOYHGZRCFLDTCU-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CC(C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


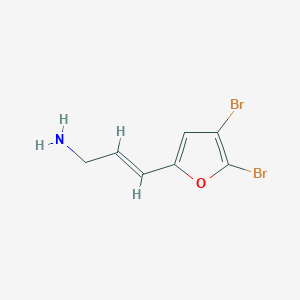
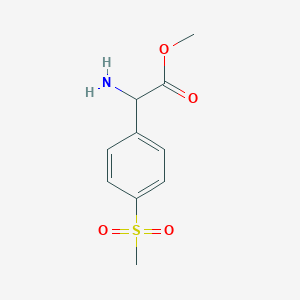
![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)
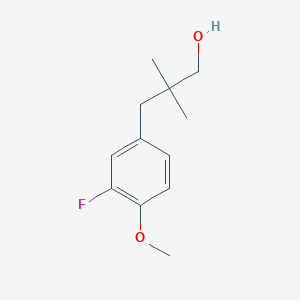
![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)
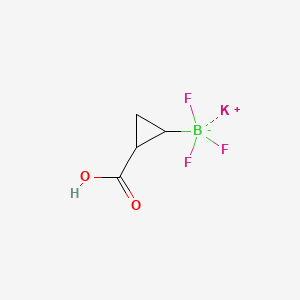
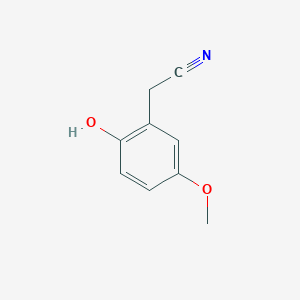
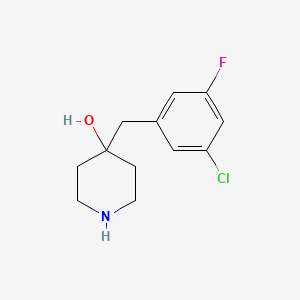
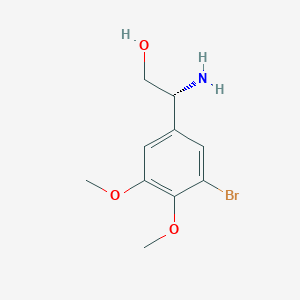
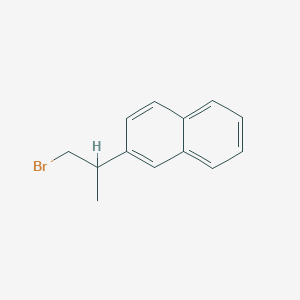
![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)
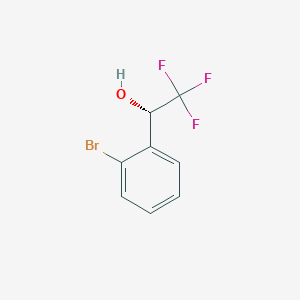
![3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid](/img/structure/B13610580.png)

